molecular formula C8H14O6 B12007062 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol CAS No. 5349-09-7

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol

Cat. No.: B12007062
CAS No.: 5349-09-7
M. Wt: 206.19 g/mol
InChI Key: GXZHFJMSTUZHEU-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol is a chemical compound that belongs to the class of dioxanes Dioxanes are a group of organic compounds characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol typically involves the formation of the dioxane ring followed by the introduction of hydroxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from diols or other suitable precursors, cyclization reactions can form the dioxane ring.

    Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of dioxanones.

    Reduction: Regeneration of dioxanols.

    Substitution: Formation of halogenated or sulfonated dioxanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to specific enzymes and inhibiting their activity.

    Receptor Interaction: Interaction with cellular receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A well-known dioxane compound with different functional groups.

    2,5-Dioxane: Another dioxane derivative with distinct properties.

Uniqueness

4-(5-Hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol is unique due to its specific hydroxylation pattern, which may impart distinct chemical and biological properties compared to other dioxane compounds.

Properties

IUPAC Name

4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c9-5-1-11-3-13-7(5)8-6(10)2-12-4-14-8/h5-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZHFJMSTUZHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OCO1)C2C(COCO2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277256
Record name 4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10300-97-7, 5349-09-7
Record name NSC224282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-hydroxy-1,3-dioxan-4-yl)-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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